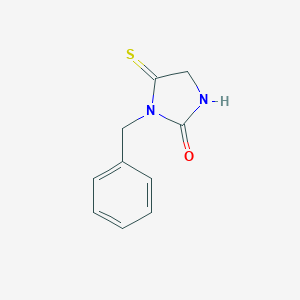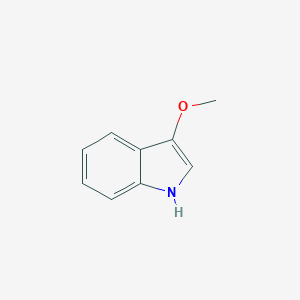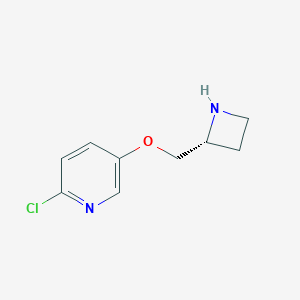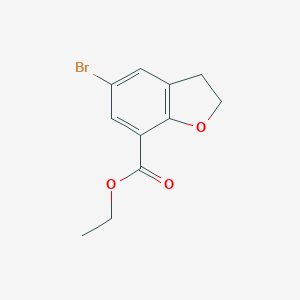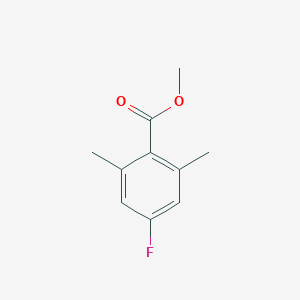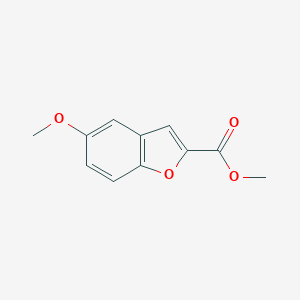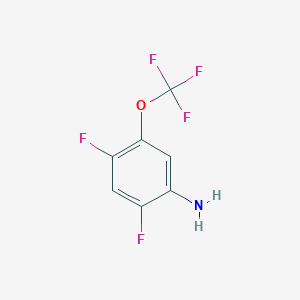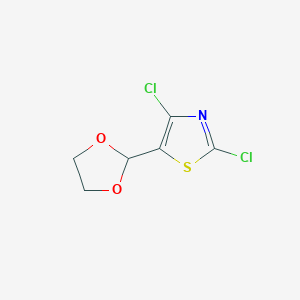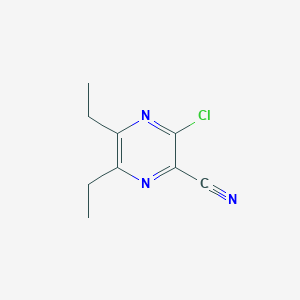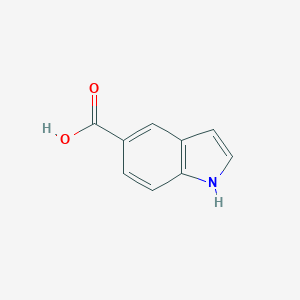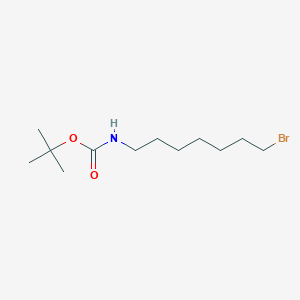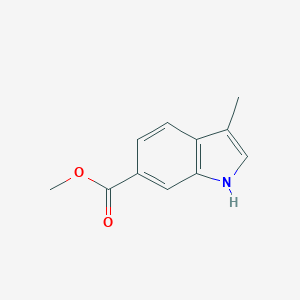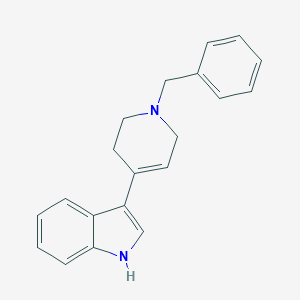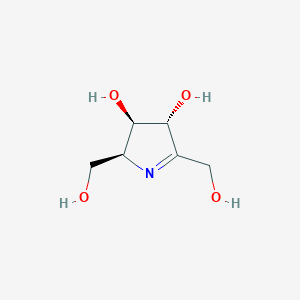
(2S,3R,4R)-2,5-bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R,4R)-2,5-bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol, also known as 2,3,4,5-tetrahydroxypipecolic acid (THPP), is a naturally occurring amino acid derivative found in various plants and microorganisms. THPP has been found to possess various biological activities, including antitumor, antiviral, and immunomodulatory effects.
作用机制
The exact mechanism of action of THPP is not fully understood. However, studies have suggested that THPP may exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. THPP has also been found to inhibit the activity of various enzymes involved in the replication of influenza A virus and HIV. In addition, THPP has been shown to enhance the activity of natural killer cells by increasing the expression of activating receptors on the surface of these cells.
生化和生理效应
THPP has been found to possess various biochemical and physiological effects. Studies have shown that THPP can induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis. THPP has also been found to inhibit the activity of various enzymes involved in the replication of influenza A virus and HIV. In addition, THPP has been shown to enhance the activity of natural killer cells by increasing the expression of activating receptors on the surface of these cells.
实验室实验的优点和局限性
One advantage of THPP is that it is a naturally occurring compound that can be easily synthesized from L-threonine. This makes it a relatively inexpensive compound for use in lab experiments. However, one limitation of THPP is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
未来方向
There are several future directions for research on THPP. One area of research could be to further investigate the mechanism of action of THPP, particularly its ability to induce apoptosis in cancer cells. Another area of research could be to investigate the potential use of THPP as a therapeutic agent for various diseases, including cancer and viral infections. Finally, future research could focus on developing new synthesis methods for THPP that are more efficient and cost-effective.
合成方法
THPP can be synthesized from L-threonine through a series of chemical reactions. The first step involves the conversion of L-threonine to L-serine using a threonine dehydratase enzyme. The resulting L-serine is then converted to (2S,3R,4R)-2,5-bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diolahydroxypipecolic acid lactone through a series of chemical reactions. The lactone is then hydrolyzed to produce THPP.
科学研究应用
THPP has been found to possess various biological activities that make it an interesting compound for scientific research. Studies have shown that THPP has antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. THPP has also been found to possess antiviral activity against influenza A virus and human immunodeficiency virus (HIV). In addition, THPP has been shown to possess immunomodulatory effects, including the ability to stimulate the production of cytokines and enhance the activity of natural killer cells.
属性
CAS 编号 |
198691-31-5 |
|---|---|
产品名称 |
(2S,3R,4R)-2,5-bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol |
分子式 |
C6H11NO4 |
分子量 |
161.16 g/mol |
IUPAC 名称 |
(2S,3R,4R)-2,5-bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol |
InChI |
InChI=1S/C6H11NO4/c8-1-3-5(10)6(11)4(2-9)7-3/h3,5-6,8-11H,1-2H2/t3-,5+,6+/m0/s1 |
InChI 键 |
YACWZQLEGQUPOG-OTWZMJIISA-N |
手性 SMILES |
C([C@H]1[C@H]([C@@H](C(=N1)CO)O)O)O |
SMILES |
C(C1C(C(C(=N1)CO)O)O)O |
规范 SMILES |
C(C1C(C(C(=N1)CO)O)O)O |
同义词 |
2H-Pyrrole-2,5-dimethanol,3,4-dihydro-3,4-dihydroxy-,(2-alpha-,3-alpha-,4-bta-)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



